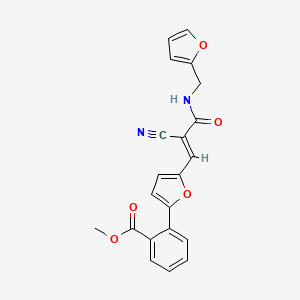

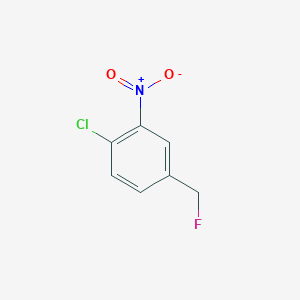

(E)-methyl 2-(5-(2-cyano-3-((furan-2-ylmethyl)amino)-3-oxoprop-1-en-1-yl)furan-2-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves the use of furan platform chemicals (FPCs), which are directly available from biomass . The products are 2-amino-3-cyano-furans equipped with a chiral polyhydroxyalkyl group in the 5-position . Another synthesis method involves the use of malononitrile as the activated methylene reactant .Scientific Research Applications

Modifications and Biological Evaluation of Related Compounds

Research on compounds with similar structures, such as amino-3,5-dicyanopyridines, demonstrates the potential of these scaffolds in developing adenosine receptor (AR) ligands with applications in treating neuropathic pain. A study highlighted the synthesis and pharmacological evaluation of these compounds, showing selectivity and inverse agonist profile for human A1AR, with some derivatives also acting as mixed hA1AR inverse agonists/A2A and A2B AR antagonists. These compounds have shown promise in reducing oxaliplatin-induced neuropathic pain, suggesting potential applications in pain management (Betti et al., 2019).

Applications in Corrosion Inhibition

The study of amino acid compounds, including derivatives with furan structures, as corrosion inhibitors for steel in acidic solutions illustrates an application in materials science. These compounds, studied through electrochemical methods, displayed mixed-type inhibition characteristics, adhering to the surface of N80 steel and following Langmuir adsorption isotherm. This research provides insights into eco-friendly corrosion inhibition strategies, highlighting the relevance of such compounds in protecting metals from corrosion in industrial settings (Yadav et al., 2015).

Heterocyclic Compound Synthesis

The synthesis of novel heterocyclic structures from compounds bearing furan and amino functionalities showcases the versatility of these molecules in organic synthesis. Research efforts have led to the development of methods for creating a range of heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. Such studies contribute to the advancement of synthetic methodologies, enabling the creation of compounds with potential bioactivity or novel material properties (Koza et al., 2013).

properties

IUPAC Name |

methyl 2-[5-[(E)-2-cyano-3-(furan-2-ylmethylamino)-3-oxoprop-1-enyl]furan-2-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O5/c1-26-21(25)18-7-3-2-6-17(18)19-9-8-15(28-19)11-14(12-22)20(24)23-13-16-5-4-10-27-16/h2-11H,13H2,1H3,(H,23,24)/b14-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSIFYVLHUWLEZ-SDNWHVSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2555947.png)

![5-Methyl-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2555956.png)

![4-bromo-2-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol](/img/structure/B2555958.png)

![N-[4-(2-chloro-6-methylpyridine-3-sulfonamido)benzenesulfonyl]acetamide](/img/structure/B2555959.png)

![2-(2-chloro-6-fluorophenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2555964.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2555968.png)